4-Cyclobutoxy-3,5-difluorobenzoic acid
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Overview
Description
4-Cyclobutoxy-3,5-difluorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol . It is a fluorinated benzoic acid derivative, characterized by the presence of a cyclobutoxy group and two fluorine atoms on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-3,5-difluorobenzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorobenzoic acid.
Cyclobutylation: The 3,5-difluorobenzoic acid undergoes a cyclobutylation reaction, where a cyclobutyl group is introduced to the benzene ring. This step often involves the use of cyclobutyl bromide and a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Substituted benzoic acids.
Esterification: Esters of this compound.
Reduction: 4-Cyclobutoxy-3,5-difluorobenzyl alcohol.
Scientific Research Applications
4-Cyclobutoxy-3,5-difluorobenzoic acid is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific properties, such as fluorinated polymers.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: In the study of fluorinated compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-3,5-difluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, the presence of fluorine atoms can influence the compound’s interactions with enzymes and receptors, potentially altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic Acid: Lacks the cyclobutoxy group, making it less sterically hindered.
4-Methoxy-3,5-difluorobenzoic Acid: Contains a methoxy group instead of a cyclobutoxy group, which can affect its reactivity and solubility.
4-Cyclobutoxybenzoic Acid: Lacks the fluorine atoms, resulting in different electronic properties.
Uniqueness
4-Cyclobutoxy-3,5-difluorobenzoic acid is unique due to the combination of the cyclobutoxy group and the fluorine atoms on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research applications .
Properties
IUPAC Name |
4-cyclobutyloxy-3,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEUFXACNBNBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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